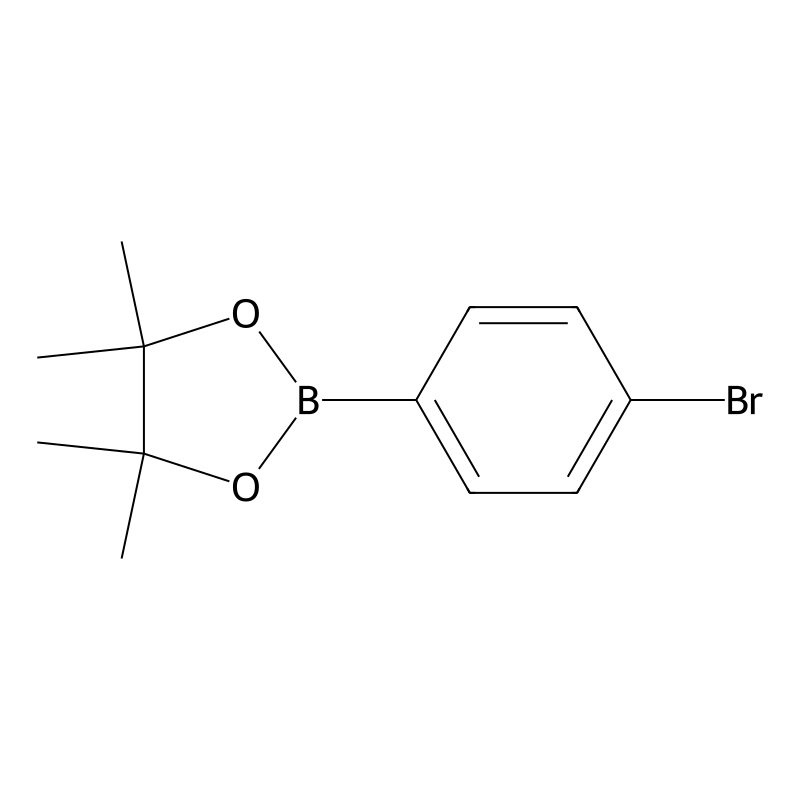2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Applications in Organic Chemistry:
-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Bromophenylboronic acid pinacol ester, is an organoboron compound commonly used as a building block in organic synthesis. Its structure features a pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) bound to a 4-bromophenyl group. The pinacol ester moiety acts as a protecting group for the boronic acid, making it stable and air-tolerant, while the bromophenyl group serves as a reactive site for various coupling reactions.
This compound finds applications in the synthesis of diverse organic molecules, including:
- Pharmaceuticals: 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic applications. For instance, it can be employed in the development of new drugs for cancer, neurodegenerative diseases, and infectious diseases [].
- Functional Materials: The compound can be incorporated into the design of functional materials with specific properties. Its applications in this field include the development of organic light-emitting diodes (OLEDs), organic solar cells, and catalysts.
Suzuki-Miyaura Coupling Reactions:
-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is particularly valuable in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction widely used in organic synthesis. In this reaction, the carbon-boron bond of the pinacol ester reacts with another organic molecule containing a leaving group (e.g., chloride, bromide) to form a new carbon-carbon bond. This versatility allows for the efficient construction of complex organic molecules with diverse functionalities.
Additional Research Areas:
Beyond its applications in organic synthesis, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also being explored in other research areas, such as:
- Material Science: The compound is being investigated for its potential use in the development of new materials with desired properties, such as self-healing polymers and conductive materials.
- Biomedical Research: Studies are ongoing to explore the potential applications of this compound in drug delivery and bioimaging.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound characterized by its unique dioxaborolane structure. Its molecular formula is C₁₂H₁₆BBrO₂, and it has a molecular weight of approximately 282.97 g/mol. The compound features a bromophenyl group, which enhances its reactivity in various chemical transformations. The dioxaborolane moiety contributes to its stability and solubility in organic solvents, making it a valuable reagent in synthetic chemistry.
While there is no extensive data on the specific hazards of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, some general safety precautions should be followed when handling it:
- Wear gloves, safety glasses, and a lab coat when handling the compound.
- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.
- Dispose of waste according to local regulations.
- Suzuki-Miyaura Coupling: This compound can be utilized as a boron source in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds from aryl halides and arylboron species .
- Nucleophilic Substitution: The bromine atom in the phenyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various nucleophiles .
- Formation of Boronic Acids: Upon hydrolysis, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can yield the corresponding boronic acid derivative, which has further applications in organic synthesis .
Several methods exist for synthesizing 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
- From Boronic Acid and Pinacol: A straightforward method involves reacting 4-bromophenylboronic acid with pinacol in acetonitrile under mild conditions. This reaction yields the desired dioxaborolane with high efficiency .text
4-Bromophenylboronic acid + Pinacol → 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Lithiation Method: Another approach involves lithiation of 4-bromophenyl compounds followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxoborolane in tetrahydrofuran at low temperatures .
The applications of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extend across various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
- Material Science: The compound can be used to develop new materials with specific electronic or optical properties due to its unique structural characteristics.
- Pharmaceutical Chemistry: Its derivatives may be explored for potential therapeutic applications owing to their biological activity.
Several compounds share structural similarities with 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
These comparisons highlight the uniqueness of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in terms of its reactivity and potential applications across various fields.








